molecular formula C6H4N4O4S B1204733 4-Ketoniridazole CAS No. 7039-09-0

4-Ketoniridazole

Cat. No.: B1204733
CAS No.: 7039-09-0
M. Wt: 228.19 g/mol
InChI Key: CFWSFZFUNZRIFO-UHFFFAOYSA-N
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Description

4-Ketoniridazole is a major oxidative metabolite of the antiparasitic drug niridazole, which is used to treat infections caused by Schistosoma japonicum and other helminths. Structurally, it features an imidazole ring substituted with a ketone group at the 4-position, distinguishing it from the parent compound niridazole (1-(5-nitro-2-thiazolyl)-2-imidazolidinone). Pharmacokinetic studies demonstrate that this compound achieves peak serum concentrations of 0.7 ± 0.1 µg/mL within 1–4 hours post-administration in humans, with a delayed peak relative to other metabolites like 4-hydroxyniridazole . Its central nervous system (CNS) toxicity profile differs significantly from niridazole, highlighting the importance of understanding its metabolic pathways and biological effects .

Properties

CAS No.

7039-09-0

Molecular Formula

C6H4N4O4S

Molecular Weight

228.19 g/mol

IUPAC Name

1-(5-nitro-1,3-thiazol-2-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C6H4N4O4S/c11-3-2-9(5(12)8-3)6-7-1-4(15-6)10(13)14/h1H,2H2,(H,8,11,12)

InChI Key

CFWSFZFUNZRIFO-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=O)N1C2=NC=C(S2)[N+](=O)[O-]

Canonical SMILES

C1C(=O)NC(=O)N1C2=NC=C(S2)[N+](=O)[O-]

Other CAS No.

7039-09-0

Synonyms

4-ketoniridazole

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound and 4-hydroxyniridazole are the predominant oxidative metabolites, reaching higher serum levels than niridazole itself .
  • Interindividual variability in pharmacokinetics is observed, though patterns remain consistent in the same subject over repeated doses .

Toxicity Profiles

  • This may correlate with its delayed peak serum levels .
  • Niridazole : Associated with hepatotoxicity and mutagenicity, likely due to nitro-group reduction and free radical formation .
  • 4-Nitroimidazole (structural analog): Classified as Acute Toxicity Category 4 (H302) but lacks direct antiparasitic activity. Its toxicity profile emphasizes the role of substituents in modulating biological effects .

Efficacy Considerations

While niridazole’s efficacy against S. japonicum is well-established, the contributions of its metabolites remain unclear.

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